[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid
Overview
Description
[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,3,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring . The boronic acid group can then be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of [4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The boronic acid group in [4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid can undergo various substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene or ethanol) under mild conditions.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.
Major Products:
Substitution Products: The major products of substitution reactions involving this compound are typically biaryl compounds.
Oxidation and Reduction Products: These reactions can lead to the formation of various oxidized or reduced derivatives of the oxadiazole ring.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of [4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid in biological systems involves its interaction with specific molecular targets. The oxadiazole ring can act as an electron-withdrawing group, enhancing the compound’s ability to interact with enzymes and proteins. This interaction can inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, leading to various biological effects .
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds also contain an oxadiazole ring but differ in the position of the nitrogen atoms.
Imidazole Derivatives: Imidazole compounds have a similar five-membered ring structure but contain nitrogen atoms in different positions.
Uniqueness:
Electronic Properties: The combination of the boronic acid group and the 1,3,4-oxadiazole ring in [4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid provides unique electronic properties that can be exploited in various applications.
Biological Activity: The specific arrangement of functional groups in this compound enhances its potential as a therapeutic agent, making it a valuable target for drug development.
Properties
IUPAC Name |
[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BN2O3/c12-9(13)7-3-1-6(2-4-7)8-11-10-5-14-8/h1-5,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOMKINBRCKWNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NN=CO2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436878 | |
Record name | [4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276694-22-5 | |
Record name | [4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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